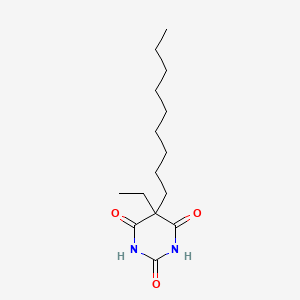
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzylsulfanyl group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a reaction medium, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated benzothiazole derivatives.
Substitution: Alkylated or acylated benzothiazole derivatives.
Applications De Recherche Scientifique
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit the growth of fungi and bacteria by interfering with their metabolic processes. It may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-(Benzylthio)benzoic acid: Contains a benzoic acid moiety instead of a benzothiazole ring.
Uniqueness
2-(Benzylsulfanyl)-1,3-benzothiazol-6-amine is unique due to its specific combination of a benzylsulfanyl group and a benzothiazole ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
64178-57-0 |
|---|---|
Formule moléculaire |
C14H12N2S2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-benzylsulfanyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C14H12N2S2/c15-11-6-7-12-13(8-11)18-14(16-12)17-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Clé InChI |
KICYGDRUKVBISM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


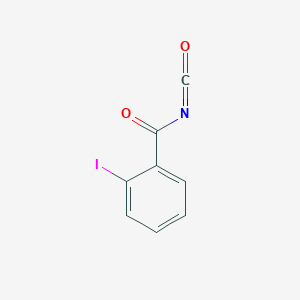
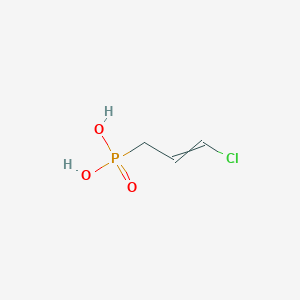
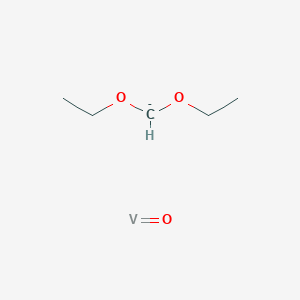
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
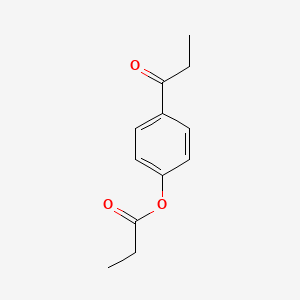

![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
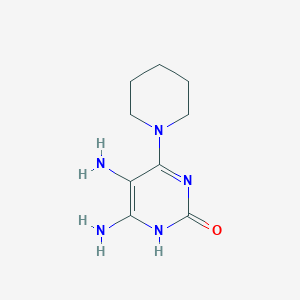
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)

